N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide
Description
N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group at position 2 and a 2-nitrobenzamide moiety at position 2. The thieno-pyrazole scaffold is notable for its fused bicyclic structure, combining thiophene and pyrazole rings, which confers unique electronic and steric properties.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O4S/c19-11-5-7-12(8-6-11)22-17(14-9-28(27)10-15(14)21-22)20-18(24)13-3-1-2-4-16(13)23(25)26/h1-8H,9-10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNOFPXJUBCKMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601124510 | |
| Record name | N-[2-(4-Fluorophenyl)-2,6-dihydro-5-oxido-4H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601124510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008857-95-1 | |
| Record name | N-[2-(4-Fluorophenyl)-2,6-dihydro-5-oxido-4H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1008857-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(4-Fluorophenyl)-2,6-dihydro-5-oxido-4H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601124510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.
Molecular Structure
The compound has the following molecular formula:
- Molecular Formula : C18H12FN4O3S
- Molecular Weight : 418.8 g/mol
Antioxidant and Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit antioxidant and anti-inflammatory properties. Molecular docking studies have shown that these compounds can effectively interact with biological targets associated with oxidative stress and inflammation pathways .
Neurotropic Activity
A study focusing on neurotropic activity revealed that derivatives of this compound exhibited significant effects on the central nervous system. For instance, certain derivatives demonstrated antidepressant effects comparable to established medications like diazepam. The binding affinity to GABA_A receptors was particularly noted, with some compounds showing a free energy of binding (∆G) of approximately -11.0 kcal/mol, indicating strong interactions .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Various derivatives were tested against bacterial strains and demonstrated promising results, indicating potential as antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Studies
- Antidepressant Effects : In a controlled study, several pyrazole derivatives were synthesized and tested for their effects on behavior in animal models. Compounds showed improved latency in forced swimming tests, suggesting antidepressant-like activity .
- Antioxidant Activity : A series of derivatives were subjected to DPPH radical scavenging assays, where they exhibited significant antioxidant activity, supporting their potential use in therapeutic applications aimed at oxidative stress-related diseases .
Summary of Biological Activities
Binding Affinity to Biological Targets
| Compound | Target | Binding Affinity (∆G) |
|---|---|---|
| Compound 3c | GABA_A receptor | -10.0 kcal/mol |
| Compound 4e | Serotonin transporter | -11.0 kcal/mol |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds provide a basis for comparative analysis:
Structural Analogues
N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide (CAS: 958228-81-4) Substituents:
- Position 2: 3-chlorophenyl
- Position 3: 2-fluorobenzamide
- Key Differences :
- The 3-chlorophenyl group introduces steric bulk and stronger electron-withdrawing effects compared to 4-fluorophenyl.
N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (CAS: 1020048-57-0) Substituents:
- Position 2: 4-fluorophenyl
- Position 3: furan-2-carboxamide
- Key Differences :
- The furan-2-carboxamide substituent replaces the nitrobenzamide, altering hydrogen-bonding capacity and lipophilicity.
- The furan ring may enhance π-π stacking interactions but reduce metabolic stability .
Diflubenzuron (CAS: 35367-38-5) Structure: N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide Key Differences:
- Lacks the thieno-pyrazole core but shares a benzamide motif.
- The 2,6-difluoro substitution on benzamide contrasts with the 2-nitro group, impacting insecticidal activity via chitin synthesis inhibition .
Key Research Findings
- The 4-fluorophenyl group balances electron withdrawal and steric accessibility, unlike the bulkier 3-chlorophenyl analog .
- Synthetic Challenges :
- Biological Relevance :
Notes on Methodology and Data Sources
- Limitations : Direct biological or pharmacological data for the target compound are absent in the cited sources; inferences are drawn from structural analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
